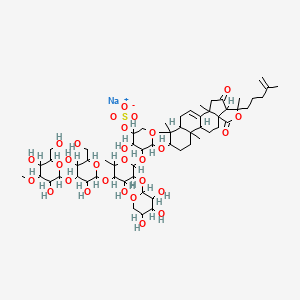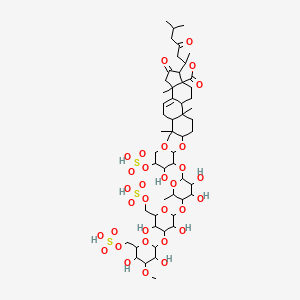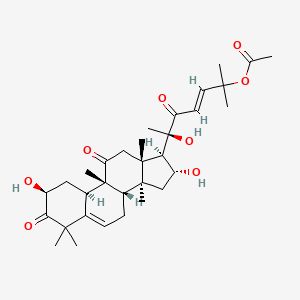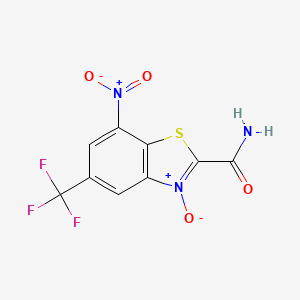
Cyclapolin 9
Vue d'ensemble
Description
Cyclapolin 9 is a potent, selective, and ATP-competitive polo-like kinase 1 (PLK1) inhibitor with an IC50 of 500 nM . It is inactive against other kinases .
Molecular Structure Analysis
The molecular weight of Cyclapolin 9 is 307.21 and its formula is C9H4F3N3O4S . The SMILES representation of its structure is O=C(C1=N+C2=CC(C(F)(F)F)=CC(N+=O)=C2S1)N .Physical And Chemical Properties Analysis
Cyclapolin 9 is a solid substance with a light yellow to yellow color . It is soluble to 20 mg/mL in DMSO .Applications De Recherche Scientifique
C9H4F3N3O4S C_9H_4F_3N_3O_4S C9H4F3N3O4S
and a molecular weight of 307.21 . It’s primarily recognized for its role as a Polo-like kinase (Plk) inhibitor, with an IC50 of 500 nM, indicating its potency in inhibiting Plk1 . Below is a comprehensive analysis of Cyclapolin 9’s applications in scientific research, divided into distinct sections for clarity.Cancer Research
Cyclapolin 9: as a Plk1 inhibitor has significant implications in cancer research. Plk1 is often upregulated in various tumor types, and its inhibition can disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells . This makes Cyclapolin 9 a valuable tool for studying cancer cell biology and potential therapeutic interventions.
Cell Cycle Studies
The inhibition of Plk1 by Cyclapolin 9 can be used to study the regulation of the cell cycle. By selectively inhibiting Plk1, researchers can observe the effects on spindle-pole maintenance and chromosome segregation during mitosis, providing insights into the mechanisms of cell division .
Development of Antitumor Agents
Given its selective inhibition of Plk1, Cyclapolin 9 is a promising candidate for the development of antitumor agents. Its ability to induce mitotic arrest makes it a potential drug for targeting rapidly dividing tumor cells while sparing normal cells .
Kinase Selectivity Profiling
Cyclapolin 9: ’s selectivity against a panel of 20 kinases makes it an excellent tool for kinase selectivity profiling. Researchers can use it to understand the specificity of kinase inhibitors and to design drugs with minimal off-target effects .
Chemical Biology
In chemical biology, Cyclapolin 9 can be used to label and track Plk1 activity within cells. This application can help in visualizing the dynamic processes of Plk1 during cell division and in identifying its interacting partners .
Pharmacological Studies
Cyclapolin 9: can be employed in pharmacological studies to determine the dose-response relationship of Plk1 inhibition. Such studies are crucial for establishing the therapeutic window and for optimizing the dosage of Plk1 inhibitors in clinical settings .
Molecular Docking and Simulation
Cyclapolin 9: can be used in molecular docking and simulation studies to predict its binding affinity and interactions with Plk1. This computational approach aids in understanding the molecular basis of its inhibitory action and in designing more potent derivatives .
Synthetic Chemistry
Lastly, in synthetic chemistry, Cyclapolin 9 serves as a scaffold for the synthesis of novel compounds. Chemists can modify its structure to enhance its potency, selectivity, and pharmacokinetic properties for various biomedical applications .
Mécanisme D'action
Target of Action
Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that performs several crucial functions during the M phase of the cell cycle, including the regulation of centrosome maturation and spindle assembly, the removal of cohesins from chromosome arms, the inactivation of anaphase-promoting complex/cyclosome (APC/C) inhibitors, and the regulation of mitotic exit and cytokinesis .
Mode of Action
Cyclapolin 9 interacts with its target, PLK1, in an ATP-competitive manner . This means that Cyclapolin 9 competes with ATP for the same binding site on PLK1, thereby inhibiting the kinase’s activity. The IC50 value of Cyclapolin 9 for PLK1 is 500 nM, indicating a strong affinity for this target .
Biochemical Pathways
The inhibition of PLK1 by Cyclapolin 9 affects several biochemical pathways related to cell cycle progression. For instance, it can interfere with the normal function of centrosomes and spindle assembly, which are crucial for accurate chromosome segregation during mitosis . .
Pharmacokinetics
Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .
Result of Action
One of the known cellular effects of Cyclapolin 9 is the reduction of electric field stimulation (EFS)-induced contractions of prostate strips . This suggests that Cyclapolin 9 could potentially be used to inhibit α1-adrenergic smooth muscle contraction in the human prostate .
Action Environment
It is known that cyclapolin 9 is stable under normal room temperature conditions
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFLXKUKCSDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclapolin 9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



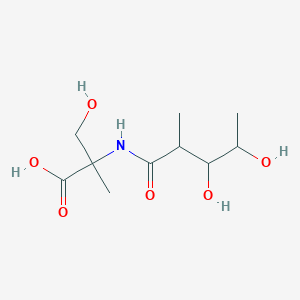
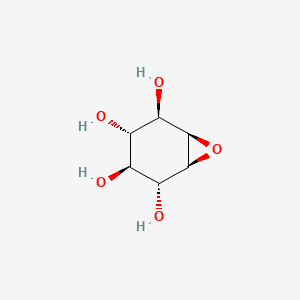

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)
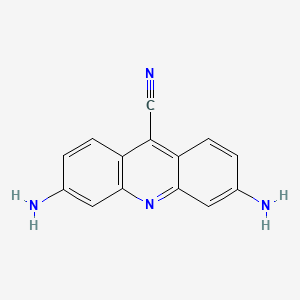

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)

